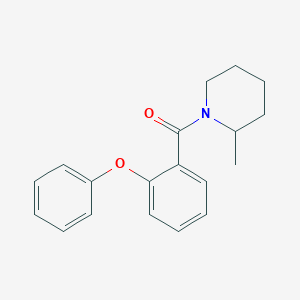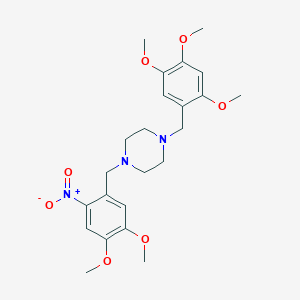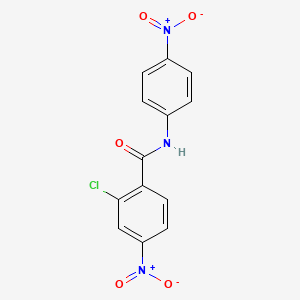![molecular formula C22H22N2O B5121931 2-(1H-indol-3-yl)-N-[(4-methoxy-1-naphthyl)methyl]ethanamine](/img/structure/B5121931.png)
2-(1H-indol-3-yl)-N-[(4-methoxy-1-naphthyl)methyl]ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1H-indol-3-yl)-N-[(4-methoxy-1-naphthyl)methyl]ethanamine, also known as MNPA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MNPA is a derivative of the neurotransmitter serotonin and acts as a selective serotonin receptor agonist.
Mechanism of Action
2-(1H-indol-3-yl)-N-[(4-methoxy-1-naphthyl)methyl]ethanamine acts as a selective serotonin receptor agonist, specifically targeting the 5-HT2A and 5-HT2B subtypes. Activation of these receptors leads to an increase in the release of dopamine and other neurotransmitters, which may contribute to the therapeutic effects of 2-(1H-indol-3-yl)-N-[(4-methoxy-1-naphthyl)methyl]ethanamine. 2-(1H-indol-3-yl)-N-[(4-methoxy-1-naphthyl)methyl]ethanamine has also been shown to modulate the activity of other neurotransmitter systems, such as the glutamate and GABA systems.
Biochemical and Physiological Effects:
2-(1H-indol-3-yl)-N-[(4-methoxy-1-naphthyl)methyl]ethanamine has been shown to have a range of biochemical and physiological effects. Studies have shown that 2-(1H-indol-3-yl)-N-[(4-methoxy-1-naphthyl)methyl]ethanamine increases the release of dopamine and other neurotransmitters in the brain, which may contribute to its therapeutic effects. 2-(1H-indol-3-yl)-N-[(4-methoxy-1-naphthyl)methyl]ethanamine has also been shown to modulate the activity of other neurotransmitter systems, such as the glutamate and GABA systems. 2-(1H-indol-3-yl)-N-[(4-methoxy-1-naphthyl)methyl]ethanamine has been shown to have anxiolytic, antidepressant, and antipsychotic effects in animal models. 2-(1H-indol-3-yl)-N-[(4-methoxy-1-naphthyl)methyl]ethanamine has also been studied for its potential use in the treatment of addiction, as it has been shown to reduce drug-seeking behavior in animal models.
Advantages and Limitations for Lab Experiments
One advantage of using 2-(1H-indol-3-yl)-N-[(4-methoxy-1-naphthyl)methyl]ethanamine in lab experiments is its high affinity for serotonin receptors, particularly the 5-HT2A and 5-HT2B subtypes. This makes it a useful tool for studying the role of these receptors in various neurological and psychiatric disorders. However, one limitation of using 2-(1H-indol-3-yl)-N-[(4-methoxy-1-naphthyl)methyl]ethanamine in lab experiments is its potential to interact with other neurotransmitter systems, which may complicate data interpretation.
Future Directions
There are several future directions for 2-(1H-indol-3-yl)-N-[(4-methoxy-1-naphthyl)methyl]ethanamine research. One area of interest is the potential use of 2-(1H-indol-3-yl)-N-[(4-methoxy-1-naphthyl)methyl]ethanamine in the treatment of addiction. Studies have shown that 2-(1H-indol-3-yl)-N-[(4-methoxy-1-naphthyl)methyl]ethanamine reduces drug-seeking behavior in animal models, and further research is needed to determine its potential therapeutic applications in humans. Another area of interest is the role of 2-(1H-indol-3-yl)-N-[(4-methoxy-1-naphthyl)methyl]ethanamine in the modulation of other neurotransmitter systems, such as the glutamate and GABA systems. Further research is needed to fully understand the biochemical and physiological effects of 2-(1H-indol-3-yl)-N-[(4-methoxy-1-naphthyl)methyl]ethanamine and its potential therapeutic applications. Additionally, the development of new synthesis methods for 2-(1H-indol-3-yl)-N-[(4-methoxy-1-naphthyl)methyl]ethanamine may lead to the production of more potent and selective compounds.
Synthesis Methods
2-(1H-indol-3-yl)-N-[(4-methoxy-1-naphthyl)methyl]ethanamine can be synthesized through a multi-step process involving the reaction of 4-methoxy-1-naphthaldehyde with indole-3-acetaldehyde, followed by reduction and reductive amination. This synthesis method has been well established in the literature and has been used to produce 2-(1H-indol-3-yl)-N-[(4-methoxy-1-naphthyl)methyl]ethanamine in high yields and purity.
Scientific Research Applications
2-(1H-indol-3-yl)-N-[(4-methoxy-1-naphthyl)methyl]ethanamine has been studied extensively for its potential therapeutic applications in the treatment of various neurological and psychiatric disorders. Studies have shown that 2-(1H-indol-3-yl)-N-[(4-methoxy-1-naphthyl)methyl]ethanamine has a high affinity for serotonin receptors, particularly the 5-HT2A and 5-HT2B subtypes. 2-(1H-indol-3-yl)-N-[(4-methoxy-1-naphthyl)methyl]ethanamine has been shown to have anxiolytic, antidepressant, and antipsychotic effects in animal models. 2-(1H-indol-3-yl)-N-[(4-methoxy-1-naphthyl)methyl]ethanamine has also been studied for its potential use in the treatment of addiction, as it has been shown to reduce drug-seeking behavior in animal models.
properties
IUPAC Name |
2-(1H-indol-3-yl)-N-[(4-methoxynaphthalen-1-yl)methyl]ethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O/c1-25-22-11-10-16(18-6-2-3-8-20(18)22)14-23-13-12-17-15-24-21-9-5-4-7-19(17)21/h2-11,15,23-24H,12-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYMGLWLMBGSVMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C2=CC=CC=C21)CNCCC3=CNC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1H-indol-3-yl)-N-[(4-methoxynaphthalen-1-yl)methyl]ethanamine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(4-chlorophenyl)thio]-N-(2-methoxyethyl)propanamide](/img/structure/B5121852.png)
![4-isopropoxy-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5121871.png)
![2-(3-{[1-(3-fluorophenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-1H-indol-1-yl)-N-phenylacetamide](/img/structure/B5121874.png)
![3-chloro-4-ethoxy-N-{[(2,4,5-trichlorophenyl)amino]carbonothioyl}benzamide](/img/structure/B5121881.png)


![N-allyl-N'-[2-(4-hydroxyphenyl)ethyl]thiourea](/img/structure/B5121902.png)



![2-{[2-(1-benzofuran-2-yl)-2-oxoethyl]thio}-3,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5121915.png)
![2-chloro-6-methoxy-4-{[3-(3-methylphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl methanesulfonate](/img/structure/B5121939.png)

![4-[3-acetyl-2-(2,4-dimethoxyphenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]butanoic acid](/img/structure/B5121949.png)